molecular formula C13H16ClF3N2O B4284382 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea

Cat. No. B4284382
M. Wt: 308.73 g/mol
InChI Key: JTTYQSJFWNWJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea, also known as Linuron, is a herbicide that is widely used in agriculture. It is a selective herbicide that is effective in controlling grassy and broadleaf weeds in crops such as soybeans, corn, and cotton. Linuron was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness and low toxicity.

Mechanism of Action

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea acts as a photosystem II inhibitor, which means that it interferes with the photosynthetic process in plants. Specifically, it binds to the D1 protein in the photosystem II complex, which prevents the transfer of electrons and ultimately disrupts the process of photosynthesis. This leads to the death of the plant.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea on plants have been extensively studied. It has been shown to inhibit the growth of both grassy and broadleaf weeds by disrupting the photosynthetic process. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea has been shown to have a low toxicity to mammals and other non-target organisms.

Advantages and Limitations for Lab Experiments

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea has several advantages for use in lab experiments. It is a selective herbicide, which means that it can be used to control specific types of weeds without affecting other plants. Additionally, it has low toxicity to mammals and other non-target organisms. However, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea has some limitations in lab experiments. It can be difficult to control the concentration of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea in soil, which can affect the results of experiments. Additionally, the long-term effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea on soil microbial communities and the environment are not well understood.

Future Directions

There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea. One area of research is the development of new herbicides that are more effective and have fewer environmental impacts. Additionally, there is a need for research on the long-term effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea on soil microbial communities and the environment. Finally, there is a need for research on the effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea on non-target organisms, such as insects and birds.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective in controlling weeds in crops such as soybeans, corn, and cotton. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea has been used in scientific research to study the effects of herbicides on soil microbial communities and the potential impact on the environment.

properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-pentan-3-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClF3N2O/c1-3-9(4-2)18-12(20)19-11-7-8(13(15,16)17)5-6-10(11)14/h5-7,9H,3-4H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTYQSJFWNWJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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